Cas no 894493-95-9 ((1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine)

(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine is a chiral diamine compound featuring a cyclohexane backbone with two stereocenters in the (1S,2S) configuration. Its key advantages include high enantiomeric purity, making it valuable as a ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenations and C–C bond formations. The dimethyl substitution on the nitrogen enhances steric and electronic tuning, improving selectivity and reactivity in catalytic systems. Its rigid cyclohexane structure contributes to stability under reaction conditions. This compound is widely utilized in pharmaceutical and fine chemical synthesis, where precise stereocontrol is critical. It is typically supplied as a colorless to pale-yellow liquid or low-melting solid with high purity.
(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine structure
894493-95-9 structure
Product Name:(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine
CAS No:894493-95-9
MF:C8H18N2
MW:142.241921901703
MDL:MFCD09952017
CID:69387
PubChem ID:12188264
Update Time:2025-11-06

(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • (1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine
    • (1S,2S)-N,N-Dimethyl-1,2-cyclohexanediamine
    • (1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine
    • (1S,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine
    • (1S,2S)-N1,N1-Dimethyl-1,2-cyclohexanediamine (ACI)
    • 1,2-Cyclohexanediamine, N,N-dimethyl-, (1S,2S)- (9CI)
    • (1S,2S)-2-(Dimethylamino)cyclohexylamine
    • (1S,2S)-2-(λ2-Azanyl)-N,N-dimethylcyclohexan-1-amine
    • (1S,2S)-N,N-Dimethylcyclohexane-1,2-diamine
    • (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine
    • trans-N1,N1-Dimethyl-1,2-cyclohexanediamine
    • BCP24354
    • EN300-6987942
    • F16515
    • AKOS015850740
    • CS-W018664
    • SCHEMBL187419
    • DTXSID30479700
    • (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine
    • (1S,2S)-N,N-Dimethyl-1,2-diaminocyclohexane
    • DS-4270
    • 894493-95-9
    • MFCD09952017
    • FRDZGSBXKJXGNR-YUMQZZPRSA-N
    • MDL: MFCD09952017
    • Inchi: 1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1
    • InChI Key: FRDZGSBXKJXGNR-YUMQZZPRSA-N
    • SMILES: N([C@H]1CCCC[C@@H]1N)(C)C

Computed Properties

  • Exact Mass: 142.14700
  • Monoisotopic Mass: 142.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 0.92
  • Boiling Point: 180ºC
  • Flash Point: 62ºC
  • Refractive Index: 1.49
  • PSA: 29.26000
  • LogP: 1.51820

(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Security Information

  • Hazard Statement: H314-H318
  • Hazardous Material transportation number:2735
  • Hazard Category Code: 22-34
  • Safety Instruction: 26-36/37/39-45
  • HazardClass:8
  • PackingGroup:

(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Pricemore >>

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(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, reflux
Reference
Preparation of C 2-Symmetric Biaryl Bisiminium Salts and Their Use as Organocatalysts for Asymmetric Epoxidation
Bulman Page, Philip C.; Farah, Mohamed M.; Buckley, Benjamin R.; Chan, Yohan; Blacker, A. John, Synlett, 2016, 27(1), 126-130

Production Method 2

Reaction Conditions
1.1 Catalysts: Palladium(2+), bis[1,1′-(1S)-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosp… Solvents: Chloroform-d ;  rt
Reference
Chiral Discrimination by a Binuclear Pd Complex Sensor Using 31P{1H} NMR
Chen, Zhongxiang; Yang, Mingxue; Sun, Zhaofeng; Zhang, Xuebo; Xu, Jing; et al, Analytical Chemistry (Washington, 2019, 91(22), 14591-14596

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
Reference
Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylate anion equivalent
Massolo, Elisabetta; Benaglia, Maurizio; Genoni, Andrea; Annunziata, Rita; Celentano, Giuseppe; et al, Organic & Biomolecular Chemistry, 2015, 13(20), 5591-5596

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  36 h, 60 °C
Reference
Asymmetric Isomerization of ω-Hydroxy-α,β-Unsaturated Thioesters into β-Mercaptolactones by a Bifunctional Aminothiourea Catalyst
Fukata, Yukihiro; Okamura, Takaaki; Asano, Keisuke; Matsubara, Seijiro, Organic Letters, 2014, 16(8), 2184-2187

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  > 1 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Organocatalytic Enantio- and Diastereoselective Construction of syn-1,3-Diol Motifs via Dynamic Kinetic Resolution of In Situ Generated Chiral Cyanohydrins
Matsumoto, Akira; Asano, Keisuke ; Matsubara, Seijiro, Organic Letters, 2019, 21(8), 2688-2692

Production Method 6

Reaction Conditions
1.1 Reagents: Cupric chloride ,  Oxygen Catalysts: Palladium chloride Solvents: Acetonitrile ,  Water ;  3 h, 20 °C
Reference
Intermolecular Asymmetric Carboesterification of Alkenes by Using Chiral Amine Auxiliaries under O2: Synthesis of Enantioenriched α-Methylene-γ-Lactones through Chloropalladation of Alkynes
Zhang, Zhenming; Wu, Wanqing; Liao, Jianhua; Li, Jianxiao; Jiang, Huanfeng, Chemistry - A European Journal, 2015, 21(18), 6708-6712

(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Raw materials

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:894493-95-9)(1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine
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Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:894493-95-9)(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine
Order Number:A843198
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Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
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(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine Related Literature

Additional information on (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine

Latest Research Briefing on (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine (CAS: 894493-95-9) in Chemical Biology and Pharmaceutical Applications

The compound (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine (CAS: 894493-95-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in asymmetric synthesis, catalysis, and drug development. This briefing synthesizes the latest findings and advancements related to this chiral diamine, highlighting its structural significance, mechanistic insights, and potential therapeutic implications.

Recent studies have emphasized the role of (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine as a privileged ligand in transition-metal catalysis, particularly in enantioselective hydrogenation and C–C bond-forming reactions. A 2023 publication in Journal of the American Chemical Society demonstrated its efficacy in Ir-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, achieving >99% enantiomeric excess (ee) for pharmaceutical intermediates. The rigid cyclohexane backbone and dimethylamino substituents were critical for stabilizing the transition state, as revealed by DFT calculations.

In medicinal chemistry, derivatives of this diamine have shown promise as building blocks for kinase inhibitors. A patent (WO2023056478) disclosed its incorporation into allosteric AKT inhibitors, where the stereochemistry at C1 and C2 positions enhanced binding affinity by 3-fold compared to racemic analogs. Molecular docking studies attributed this to optimal hydrogen bonding with the kinase's hinge region.

Notably, the pharmacokinetic profile of (1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine-containing compounds was investigated in a 2024 ACS Medicinal Chemistry Letters study. The dimethylamino groups were found to improve blood-brain barrier penetration (logBB = 0.8) while maintaining metabolic stability (t1/2 > 6h in human liver microsomes), suggesting utility in CNS-targeted therapies.

Emerging applications also include its use as a chiral resolving agent for carboxylic acids. Researchers at ETH Zürich developed a crystallization-based separation protocol using this diamine, achieving 98% de for naproxen derivatives (Green Chem., 2023). The process showcased advantages over traditional resolution methods in terms of solvent consumption and yield.

Ongoing clinical trials (NCT05677803) are evaluating a platinum(II) complex featuring this ligand for solid tumors, with Phase I data showing reduced nephrotoxicity compared to cisplatin. The chelating properties of the diamine were instrumental in modulating platinum's reactivity profile.

Future research directions include exploring its potential in mRNA delivery systems, where preliminary data indicate that protonatable dimethylamino groups may facilitate endosomal escape. However, challenges remain in optimizing the balance between cationic charge and cytotoxicity for such applications.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:894493-95-9)(1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine
sfd15372
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:894493-95-9)(1S,2S)-N2,N2-dimethylcyclohexane-1,2-diamine
A843198
Purity:99%/99%
Quantity:25g/100g
Price ($):173.0/690.0
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